molecular formula C11H12BN3O2 B14845033 [2-(Benzylamino)pyrimidin-5-YL]boronic acid

[2-(Benzylamino)pyrimidin-5-YL]boronic acid

Cat. No.: B14845033
M. Wt: 229.05 g/mol
InChI Key: ITXGZNXVORHENN-UHFFFAOYSA-N
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Description

[2-(Benzylamino)pyrimidin-5-YL]boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzylamino)pyrimidin-5-YL]boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and an aryl halide. The reaction conditions usually involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Benzylamino)pyrimidin-5-YL]boronic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: It can participate in substitution reactions where the benzylamino group or the boronic acid moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(Benzylamino)pyrimidin-5-YL]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .

Biology: The compound has applications in biological research, including the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a useful tool in biochemical assays .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors involved in diseases .

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of [2-(Benzylamino)pyrimidin-5-YL]boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes that contain such functional groups. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects .

Comparison with Similar Compounds

  • [2-(Aminomethyl)pyrimidin-5-YL]boronic acid
  • [2-(Phenylamino)pyrimidin-5-YL]boronic acid
  • [2-(Methylamino)pyrimidin-5-YL]boronic acid

Comparison: Compared to these similar compounds, [2-(Benzylamino)pyrimidin-5-YL]boronic acid is unique due to the presence of the benzylamino group, which can enhance its reactivity and binding affinity. This uniqueness makes it particularly useful in applications where strong and specific interactions are required .

Properties

Molecular Formula

C11H12BN3O2

Molecular Weight

229.05 g/mol

IUPAC Name

[2-(benzylamino)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C11H12BN3O2/c16-12(17)10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8,16-17H,6H2,(H,13,14,15)

InChI Key

ITXGZNXVORHENN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)NCC2=CC=CC=C2)(O)O

Origin of Product

United States

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